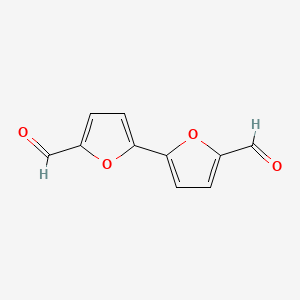

5-(5-Formylfuran-2-yl)furan-2-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

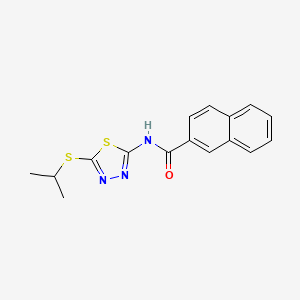

5-(5-Formylfuran-2-yl)furan-2-carbaldehyde is a chemical compound with the formula C10H6O4 and a molecular weight of 190.15 g/mol . It is used in pharmaceutical testing . It is a bifunctional reagent used in the synthesis of π-extended heteroarylfuran systems .

Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the use of Suzuki coupling for the synthesis of stable dye-sensitized solar cells . Another method involves the reaction of substituted iodobenzenes with (5-formylfuran-2-yl)boronic acid, bis(triphenylphosphine)palladium(II) chloride, and sodium carbonate in a mixture of acetonitrile and water .Molecular Structure Analysis

The molecular structure of this compound consists of a furan ring with aldehyde groups on the 2 and 5 positions . This structure is similar to that of 2,5-Furandicarboxaldehyde, which also consists of a furan ring with aldehyde groups on the 2 and 5 positions .Chemical Reactions Analysis

The chemical reactions involving this compound are complex. It can undergo hydrolytic ring opening reactions to generate chain α-carbonyl aldehydes . It can also react with α-carbonyl aldehydes by acetalization .Applications De Recherche Scientifique

Biorefinery Applications

Furfural and its derivatives, including 5-(5-Formylfuran-2-yl)furan-2-carbaldehyde, play a crucial role in biorefinery, serving as intermediates in the chemical industry. The transition from homogeneous to heterogeneously catalyzed processes for producing these compounds aligns with green chemistry principles by reducing waste and facilitating the recovery of catalysts. Active and stable water-tolerant solid acid catalysts are sought to improve the production of furfural and hydroxymethylfurfural (HMF) from biomass-derived carbohydrates, highlighting the importance of catalytic selectivity and sustainability in biorefining processes (Karinen, Vilonen, & Niemelä, 2011).

Catalytic Conversion to High-Value Chemicals

The enzymatic and catalytic oxidation of HMF, a closely related compound, to furan-2,5-dicarboxylic acid (FDCA) illustrates the potential of furanic compounds in the synthesis of biobased polymers. These studies reveal the efficiency of enzymes and catalysts in converting biomass-derived intermediates into valuable chemicals at ambient conditions, offering insights into sustainable chemical synthesis and the utility of furanic compounds as building blocks in the chemical industry (Dijkman, Groothuis, & Fraaije, 2014).

Furanic Compounds in Pharmaceutical Excipients

Research into the degradation of saccharide- and polysaccharide-based pharmaceutical excipients under acidic conditions has led to the identification of new degradation products, including derivatives of furfural. This highlights the significance of understanding the chemical stability and reaction pathways of furanic compounds in pharmaceutical formulations, contributing to the development of more stable and effective drug delivery systems (Douša, Gibala, Břicháč, & Havlíček, 2012).

Synthesis of Bioactive Compounds

Furan-2-carbaldehydes serve as effective green C1 building blocks in the synthesis of bioactive quinazolin-4(3H)-ones, demonstrating the versatility of furanic compounds in organic synthesis and drug discovery. The use of furan-2-carbaldehydes in ligand-free photocatalytic C–C bond cleavage processes showcases their potential in the synthesis of complex molecules, offering a sustainable alternative to traditional chemical synthesis methods (Yu et al., 2018).

Orientations Futures

Propriétés

IUPAC Name |

5-(5-formylfuran-2-yl)furan-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6O4/c11-5-7-1-3-9(13-7)10-4-2-8(6-12)14-10/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTHGULBLQLJTSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)C2=CC=C(O2)C=O)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetate](/img/structure/B2739314.png)

![1-[4-(Diethylamino)-2-methylphenyl]-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2739315.png)

![3-{4-[(4-fluorophenyl)acetyl]piperazin-1-yl}-1-propylquinoxalin-2(1H)-one](/img/structure/B2739319.png)

![(Z)-methyl 2-(2-((benzo[d]thiazole-6-carbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2739323.png)

![2-{[3-(3,4-dimethylphenyl)-2,4-dioxo-3,4,6,7,8,9-hexahydro-2H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-1(5H)-yl]methyl}benzonitrile](/img/no-structure.png)

![9-(2,5-dimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2739331.png)

![5-Chloro-2-[3-(difluoromethyl)pyrazol-1-yl]aniline](/img/structure/B2739334.png)